molecular formula C16H14ClFN4O2 B2938111 2-(2-chloro-6-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034409-03-3

2-(2-chloro-6-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2938111
CAS RN: 2034409-03-3
M. Wt: 348.76
InChI Key: FWDRBJKXSLGFCX-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H14ClFN4O2 and its molecular weight is 348.76. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study by Mary et al. (2020) on benzothiazolinone acetamide analogs, including compounds with structural similarities to the specified acetamide, highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light-harvesting efficiency (LHE) and favorable energy levels for electron injection, suggesting their applicability in photovoltaic cells. Additionally, their nonlinear optical (NLO) activity was investigated, revealing varying hyperpolarizability values among the compounds, which could be beneficial in designing materials for optical devices (Mary et al., 2020).

Antimicrobial and Anticancer Properties

Parikh and Joshi (2014) synthesized a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives possessing a fluorine atom. These compounds, including structures related to the specified acetamide, exhibited significant antimicrobial properties against a range of bacterial and fungal strains. The presence of a fluorine atom in the phenyl ring enhanced their antimicrobial effectiveness, indicating the potential of these derivatives as leads for developing new antimicrobial agents (Parikh & Joshi, 2014).

Thrombin Inhibition

Lee et al. (2007) explored 2-(2-chloro-6-fluorophenyl)acetamides with specific substituents for their potent thrombin inhibitory activity. These compounds, including derivatives of the specified acetamide, showed significant affinity for thrombin, with inhibition constants (Ki) ranging from 0.9 to 33.9 nM. The study highlights the potential therapeutic application of these compounds in the development of anticoagulant drugs, which could be beneficial in treating thrombosis and other related conditions (Lee et al., 2007).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II). These complexes were evaluated for their antioxidant activity, showing significant potential as antioxidants. This study demonstrates the versatility of acetamide derivatives in forming metal complexes that could serve as models for studying metal-ligand interactions with implications in biological systems (Chkirate et al., 2019).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2/c1-22-7-3-6-13(22)16-20-15(24-21-16)9-19-14(23)8-10-11(17)4-2-5-12(10)18/h2-7H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDRBJKXSLGFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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